N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiadiazole Core: Starting with a suitable aromatic amine, the benzothiadiazole core can be synthesized through cyclization reactions involving sulfur and nitrogen sources.
Introduction of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Piperazines: Compounds with similar piperazine and fluorophenyl groups but different core structures.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other compounds in its class.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-13-1-4-15(5-2-13)24-9-7-23(8-10-24)12-18(25)20-14-3-6-16-17(11-14)22-26-21-16/h1-6,11H,7-10,12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKUPSNBHBFND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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